Pregn-5-ene-3,20-dione
Overview
Description
Pregn-5-ene-3,20-dione is a C21-steroid that is derived from pregnane. It contains a double bond between positions 5 and 6 and is substituted by oxo groups at positions 3 and 20 . This compound is a significant intermediate in the biosynthesis of various steroid hormones and has a molecular formula of C21H30O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pregn-5-ene-3,20-dione can be synthesized through several methods. One common synthetic route involves the oxidation of pregnenolone. The reaction typically uses oxidizing agents such as chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound often involves the microbial transformation of phytosterols. This process uses specific strains of microorganisms to convert phytosterols into the desired steroid compound . The microbial transformation is followed by chemical modifications to achieve the final product.
Chemical Reactions Analysis
Types of Reactions
Pregn-5-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other steroid derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions, particularly at the oxo positions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound .
Scientific Research Applications
Pregn-5-ene-3,20-dione has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.
Biology: The compound is studied for its role in steroid biosynthesis and metabolism.
Medicine: this compound is a precursor in the synthesis of corticosteroids and other therapeutic steroids.
Industry: It is used in the production of steroid-based pharmaceuticals.
Mechanism of Action
Pregn-5-ene-3,20-dione exerts its effects primarily through its role as a precursor in steroid biosynthesis. It is converted into various steroid hormones that interact with specific receptors in the body. These interactions trigger a cascade of molecular events that regulate various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Pregn-4-ene-3,20-dione:
Androst-5-ene-3,17-dione: This compound has a similar steroid backbone but differs in the functional groups and their positions.
Uniqueness
Pregn-5-ene-3,20-dione is unique due to its specific structure, which makes it a crucial intermediate in the biosynthesis of various steroid hormones. Its ability to undergo multiple types of chemical reactions also adds to its versatility in synthetic chemistry .
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,16-19H,5-12H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRHZPCIEGLWGK-LEKSSAKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318941 | |
Record name | Pregn-5-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236-09-5 | |
Record name | Pregn-5-ene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pregn-5-ene-3,20-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC12875 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12875 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pregn-5-ene-3,20-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801318941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pregn-5-ene-3,20-dione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062521 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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